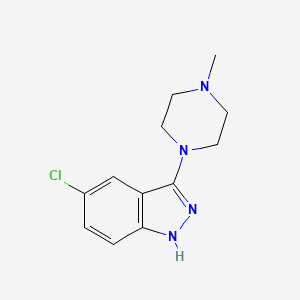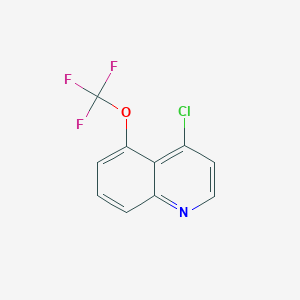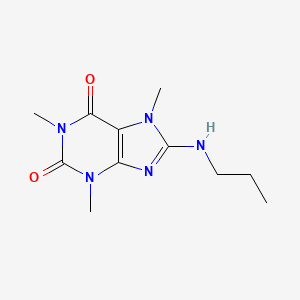
1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of the purine ring. The process begins with the preparation of 1,3,7-trimethylxanthine, which is then reacted with propylamine under controlled conditions to introduce the propylamino group at the 8-position of the purine ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethyl-8-(phenylmethyl)purine-2,6-dione: A similar compound with a phenylmethyl group instead of a propylamino group.
1,3,7-Trimethyl-8-(propylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione: Another derivative with a propylimino group.
Uniqueness
1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propylamino group at the 8-position differentiates it from other similar compounds, leading to unique reactivity and applications.
Propriétés
Numéro CAS |
6953-69-1 |
|---|---|
Formule moléculaire |
C11H17N5O2 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-5-6-12-10-13-8-7(14(10)2)9(17)16(4)11(18)15(8)3/h5-6H2,1-4H3,(H,12,13) |
Clé InChI |
GVVWMKWRKUBGKF-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)


![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

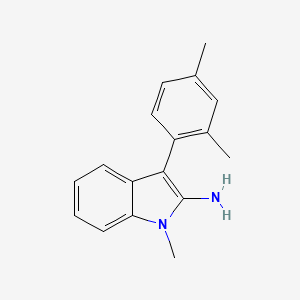

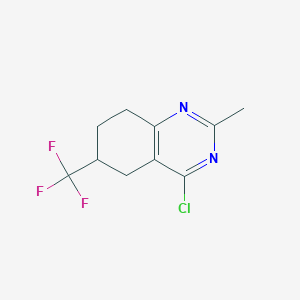
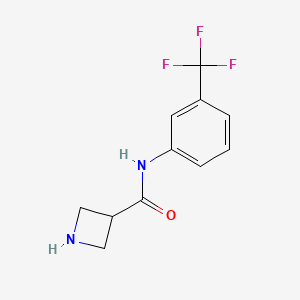
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

